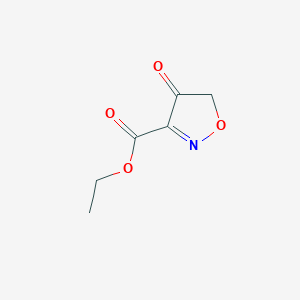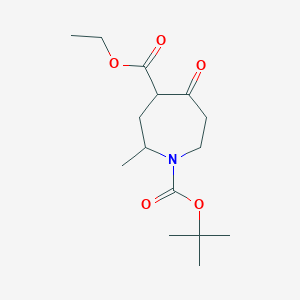
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of tert-butyl azepane-1,4-dicarboxylate with ethyl and methyl groups under controlled conditions.
Reaction Conditions: The reaction conditions include maintaining a temperature range of 150-200°C and a pressure of 1-2 atm.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids[][3].
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols[][3].
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups[][3].
The major products formed from these reactions include carboxylic acids, alcohols, and substituted azepane derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various biochemical effects.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, contributing to its observed biological activities.
Comparación Con Compuestos Similares
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds:
1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: This compound has a similar structure but differs in the presence of a methyl group instead of an ethyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azepane ring and different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H25NO5 |
|---|---|
Peso molecular |
299.36 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-6-20-13(18)11-9-10(2)16(8-7-12(11)17)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3 |
Clave InChI |
SIOYFURJDBUWTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(N(CCC1=O)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


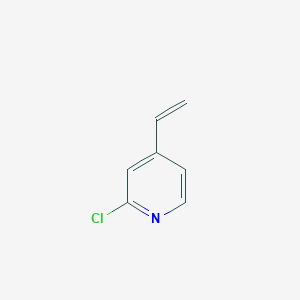

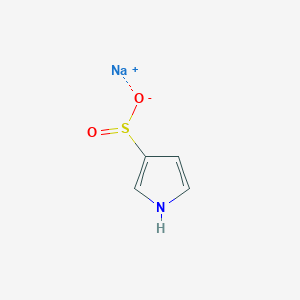

![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)

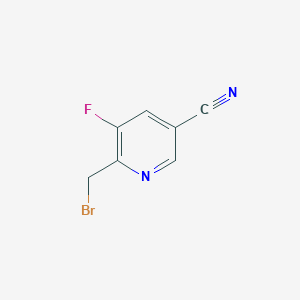
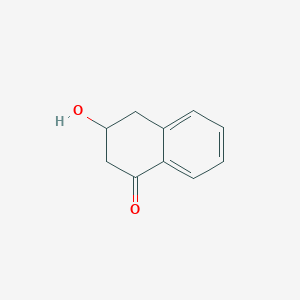
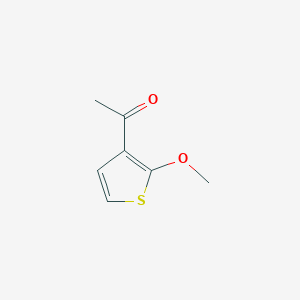
![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)



